(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride
Description
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a functionalized amine derivative featuring a cyclopropane ring substituted with a phenyl group and a 4-chlorophenyl moiety. Such compounds are frequently explored as central nervous system (CNS) agents, particularly as GABA transporter inhibitors with analgesic properties, as seen in .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERYHQPIIQYBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-phenylcyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Pharmacological Activity: Cyclopropane-containing analogs (e.g., ) show promise in CNS disorders due to rigid structures enhancing receptor binding . In contrast, thiazole and benzimidazole derivatives prioritize non-CNS applications .
- Synthetic Accessibility : Cyclopropane synthesis (e.g., via [2+1] cycloadditions) may require specialized reagents, whereas thiazole formation is more straightforward but yields less rigid scaffolds .
Biological Activity
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is structurally related to various psychoactive agents and has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic activity.
Chemical Structure
The chemical structure of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride can be represented as follows:
- IUPAC Name : (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride
- Molecular Formula : C16H18ClN
Research indicates that (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride acts primarily as a selective agonist for the 5-HT2C receptor. This receptor is part of the serotonin system and plays a crucial role in various neuropsychological processes.
- Receptor Interaction : The compound exhibits a preference for activating Gq signaling pathways over β-arrestin recruitment, which is significant for its potential antipsychotic effects. This functional selectivity may lead to fewer side effects compared to traditional antipsychotic drugs that target multiple pathways indiscriminately .
- Inhibition Studies : In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, suggesting a broader impact on neurotransmitter systems beyond serotonin .
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
Case Studies
Several studies have explored the biological effects of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride:
- Antipsychotic Drug-Like Activity : In an amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects, highlighting its potential therapeutic applications in treating disorders such as schizophrenia .
- Functional Selectivity at 5-HT Receptors : A study focused on the structural modifications of similar compounds showed that variations in substitution patterns could enhance selectivity and efficacy at the 5-HT2C receptor, thereby influencing behavioral outcomes in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
